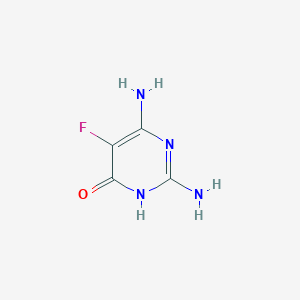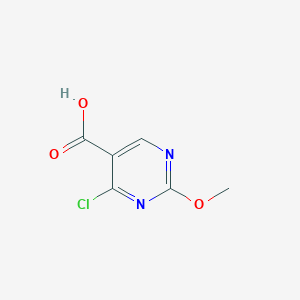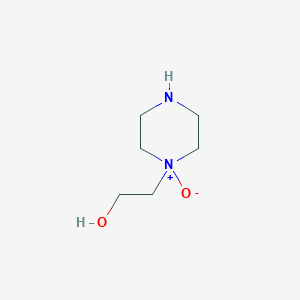
6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with ethoxy, methyl, and methylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of an acid catalyst to form the pyrimidine ring. Subsequent alkylation with methyl iodide introduces the methylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethoxy group, yielding a simpler pyrimidine derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethoxylated pyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.
類似化合物との比較
Similar Compounds
6-Ethoxy-2-(methylthio)pyrimidin-4(3H)-one: Lacks the methyl group at the 3-position.
3-Methyl-2-(methylthio)pyrimidin-4(3H)-one: Lacks the ethoxy group at the 6-position.
6-Ethoxy-3-methylpyrimidin-4(3H)-one: Lacks the methylthio group at the 2-position.
Uniqueness
6-Ethoxy-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
6-ethoxy-3-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-6-5-7(11)10(2)8(9-6)13-3/h5H,4H2,1-3H3 |
InChIキー |
BRMKQUAARAKLNP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=O)N(C(=N1)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



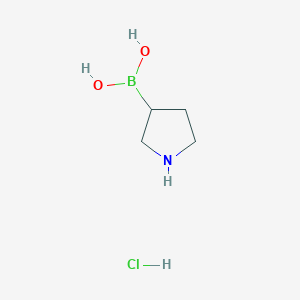
![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

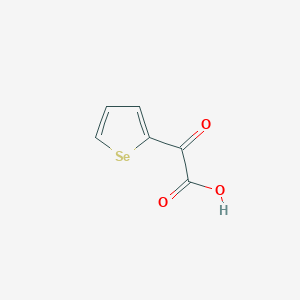

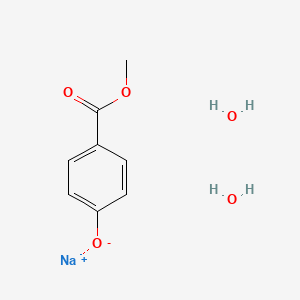

![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)

